molecular formula C8H15NO3S B2710093 N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide CAS No. 1235269-06-3

N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide

Cat. No.: B2710093
CAS No.: 1235269-06-3
M. Wt: 205.27
InChI Key: SWJUOOMDFNNFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide is a versatile chemical compound with a unique structure that includes a tetrahydrofuran ring and a cyclopropanesulfonamide group. This compound is used in various scientific research fields due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. One common method starts with the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation–cyclization of the intermediate to generate the desired tetrahydrofuran derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of efficient catalysts and controlled reaction environments is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like silver or cerium oxides.

    Reduction: Commonly involves hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions are prevalent due to the presence of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Silver–cerium oxide catalysts are used under controlled temperature and pressure conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces fully hydrogenated compounds.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or ligand in drug development.

    Industry: Employed in the synthesis of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The tetrahydrofuran ring and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares the cyclopropanesulfonamide group but differs in the substituents on the pyridine ring.

    Naftidrofuryl impurity F: Contains a tetrahydrofuran ring but differs in the overall structure and functional groups.

Uniqueness

N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide is unique due to its combination of a tetrahydrofuran ring and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJUOOMDFNNFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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